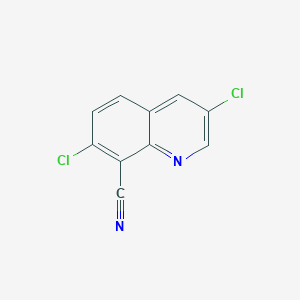

3,7-Dichloroquinoline-8-carbonitrile

描述

3,7-Dichloroquinoline-8-carbonitrile is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Herbicidal Properties

3,7-Dichloroquinoline-8-carbonitrile has been identified as an active ingredient in herbicides aimed at controlling undesirable plant growth. Research indicates that derivatives of this compound exhibit herbicidal properties that can be utilized pre- or post-emergence in crops. The application rates for effective control are typically around 1.0 to 3.0 kg per hectare, depending on the specific formulation and target species .

Mechanism of Action

The herbicidal action of these compounds is attributed to their ability to disrupt plant cell growth, akin to other well-known herbicides. They can be mixed with various other herbicides or crop protection agents, enhancing their efficacy against multiple plant species while minimizing phytotoxicity to crops .

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, certain derivatives have shown significant inhibition of viral growth, including strains like H5N1, with promising results indicating low cytotoxicity alongside high antiviral activity . The structure-activity relationship suggests that modifications enhancing lipophilicity and electron-withdrawing properties can improve efficacy .

Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives have been synthesized and tested against several cancer cell lines such as HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Synthesis and Structure-Activity Relationship

Synthesis Techniques

The synthesis of this compound involves several chemical reactions, including chlorination and nitration processes that modify the quinoline structure to enhance its biological activity. Techniques such as ultrasound-assisted synthesis have been explored to improve yields and reduce reaction times .

Structure-Activity Insights

Research has demonstrated that specific substitutions on the quinoline ring can dramatically influence the biological activity of the resulting compounds. For example, introducing electron-withdrawing groups has been shown to enhance both antiviral and anticancer activities .

Case Studies and Research Findings

化学反应分析

Hydrolysis of the Cyano Group

The nitrile group at the 8-position undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for synthesizing herbicidal agents like quinclorac (3,7-dichloroquinoline-8-carboxylic acid):

-

Conditions :

Nucleophilic Substitution at Chlorine Positions

The chlorine atoms at the 3- and 7-positions are susceptible to nucleophilic displacement due to activation by the electron-withdrawing cyano group. Common nucleophiles include amines, alkoxides, and thiols:

-

Example : Reaction with amines to form substituted aminoquinolines.

-

Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 2–6 hours .

| Substitution Site | Nucleophile | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| C3 or C7 | Primary amines | DMF | 100°C | 3/7-Aminoquinoline-8-carbonitrile | |

| C3 and C7 | Methoxide | DMSO | 120°C | 3,7-Dimethoxyquinoline-8-carbonitrile |

Reactions with Isocyanates

The aldoxime derivative of 3,7-dichloroquinoline-8-carbonitrile reacts with isocyanates to form oxime-carbamates, which exhibit herbicidal activity:

| Isocyanate (R⁶) | Solvent | Product | Application | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | Toluene | Phenyl oxime-carbamate | Herbicide | |

| Methyl isocyanate | DMF | Methyl oxime-carbamate | Herbicide |

Catalytic Oxidation of Methyl Derivatives

While not directly involving the carbonitrile, its precursor (3,7-dichloro-8-dichloromethylquinoline) undergoes oxidation to form intermediates for further reactions:

-

Conditions : Chlorination in dichlorobenzene at 150–160°C with azoisobutyronitrile initiator .

-

Product : 3,7-Dichloroquinoline-8-carbaldehyde, a key intermediate for synthesizing oxime derivatives.

Metal Complexation

The cyano and chlorine groups enable coordination with transition metals, forming complexes with potential catalytic or biological activity:

| Metal Ion | Solvent | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | Ethanol | [Cu(C₁₀H₄Cl₂N₂O)₂] | Anticancer agent | |

| Fe³⁺ | Water | [Fe(C₁₀H₄Cl₂N₂O)₃] | Catalytic oxidation |

Cyano Group Transformations

The nitrile group participates in cycloaddition and reduction reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine .

-

Cycloaddition : Reacts with sodium azide under Huisgen conditions to form tetrazoles .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd-C, EtOH | 8-Aminoquinoline | |

| Huisgen Cycloaddition | NaN₃, Cu(I) | Quinoline-tetrazole |

Herbicidal Activity

This compound derivatives act as auxin mimics, disrupting plant growth. Key findings include:

属性

CAS 编号 |

88347-01-7 |

|---|---|

分子式 |

C10H4Cl2N2 |

分子量 |

223.05 g/mol |

IUPAC 名称 |

3,7-dichloroquinoline-8-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H |

InChI 键 |

ZKAIPXMHVYCWND-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。